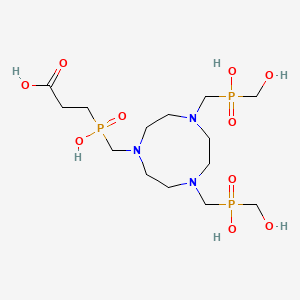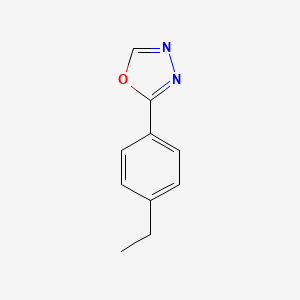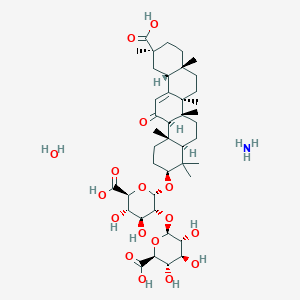
Monoammonium Glycyrrhizinate Hydrate, 75%
Vue d'ensemble
Description
Monoammonium Glycyrrhizinate Hydrate, 75% is an ammonium salt of glycyrrhizin, which is the major triterpenoid saponin of licorice root . It is produced by the neutralization of glycyrrhizic acid from plant licorice with ammonia . The structure of this amphiphilic molecule is bola type, comprising two glucuronic acid moieties having two carboxylic acids groups and an aglycone part having a carboxylic acid at the opposite end of the molecule from the glucuronic acids .
Molecular Structure Analysis
The molecular formula of Monoammonium Glycyrrhizinate Hydrate, 75% is C42H65NO16 . Its molecular weight is 839.97 g/mol . The structure of this molecule is complex, with two glucuronic acid moieties having two carboxylic acids groups and an aglycone part having a carboxylic acid at the opposite end of the molecule from the glucuronic acids .Physical And Chemical Properties Analysis
Monoammonium Glycyrrhizinate Hydrate, 75% is a solid at 20 degrees Celsius . It has a melting point of 217 degrees Celsius . Its solubility gradually increases above pH 4 in the buffer solution . The critical micelle concentration (CMC) and surface tension at the CMC (γCMC) of Monoammonium Glycyrrhizinate Hydrate were determined to be 1.5 mmol L–1 and 50 mN m–1 in pH 5 buffer and 3.7 mmol L–1 and 51 mN m–1 in pH 6 buffer, respectively .Applications De Recherche Scientifique
Surface Chemistry and Micelle Formation
Monoammonium Glycyrrhizinate Hydrate is produced by the neutralization of glycyrrhizic acid from plant licorice with ammonia . It has been studied for its physicochemical properties from the viewpoint of surface chemistry . The structure of this amphiphilic molecule is bola type, comprising two glucuronic acid moieties having two carboxylic acids groups and an aglycone part having a carboxylic acid at the opposite end of the molecule from the glucuronic acids . It has been found that Monoammonium Glycyrrhizinate Hydrate can form micelles only in weakly acidic aqueous solutions .
2. Application in Toothpastes and Oral Care Products Crystals of Monoammonium Glycyrrhizinate Hydrate are obtained by the extraction of glycyrrhizic acid from licorice root in aqueous ammonia solution .
Active Pharmaceutical Ingredient
Monoammonium Glycyrrhizinate Hydrate is one of the active pharmaceutical ingredients used in compound glycyrrhizin solid formulation . It is used in combination with other active pharmaceutical ingredients like glycine and DL-methionine . Thermal and non-thermal techniques are used to evaluate the multicomponent system interactions between drug excipients .
Antioxidant Capacity Improvement
Monoammonium Glycyrrhizinate Hydrate has been shown to improve the total antioxidant capacity . It increases superoxide dismutase (SOD) and reduces malondialdehyde (MDA) levels in the serum of perinatal cows .
Orientations Futures
Monoammonium Glycyrrhizinate Hydrate, 75% has been widely used for the treatment of various inflammatory-based skin diseases . Future research could focus on further understanding its physicochemical properties, mechanism of action, and potential applications in medicine and other fields. For instance, one study found that Monoammonium Glycyrrhizinate Hydrate can form micelles only in weakly acidic aqueous solutions , which could have implications for its use in drug delivery systems.
Mécanisme D'action
Monoammonium Glycyrrhizinate Hydrate, also known as Monoammonium Glycyrrhizinate Hydrate 75%, is a compound derived from the root of the licorice plant (Glycyrrhiza glabra). It has a wide range of pharmacological and biological activities .
Target of Action
Monoammonium Glycyrrhizinate Hydrate primarily targets liver enzymes involved in steroid metabolism . It has a strong affinity for hepatic steroid metabolism enzymes, which can inhibit the inactivation of cortisol and aldosterone .
Mode of Action
Monoammonium Glycyrrhizinate Hydrate interacts with its targets by inhibiting the growth and cytopathology of numerous RNA and DNA viruses . It reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .
Biochemical Pathways
The compound affects the Keap1/Nrf2/ARE pathway . This pathway is crucial in protecting against oxidative stress. Monoammonium Glycyrrhizinate Hydrate improves the expression of Nrf2, HO-1, GCLM, and NQO1 to increase antioxidant ability and induce detoxification .
Pharmacokinetics
It is known that the compound has various pharmacological actions such as anti-inflammatory, antiallergic, antigastriculcer, and antihepatitis activities .
Result of Action
The compound’s action results in a significant improvement in cell activity and a reduction in cellular oxidative stress . It increases the total antioxidant capacity and superoxide dismutase activity caused by heat stress, and significantly decreases malondialdehyde and nitric oxide levels .
Action Environment
Environmental factors such as temperature can influence the action, efficacy, and stability of Monoammonium Glycyrrhizinate Hydrate. For instance, the compound has been shown to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMYEXLTVQXZCA-VLQRKCJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157438 | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoammonium glycyrrhizinate hydrate | |
CAS RN |
53956-04-0, 132215-36-2 | |
| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium glycyrrhizate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium glycyrrhizate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




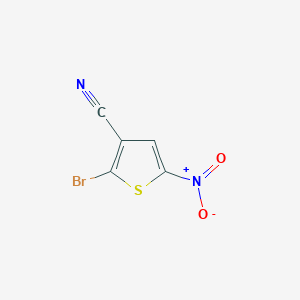

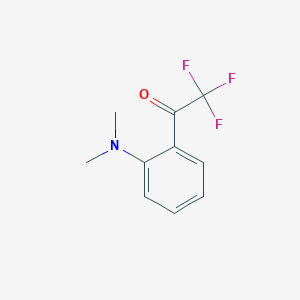
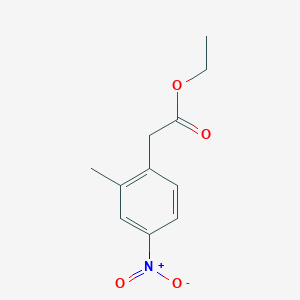
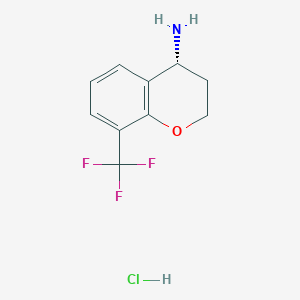
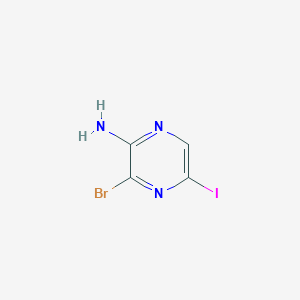
![7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336613.png)
![3-Iodo-7-(trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6336621.png)
![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)
